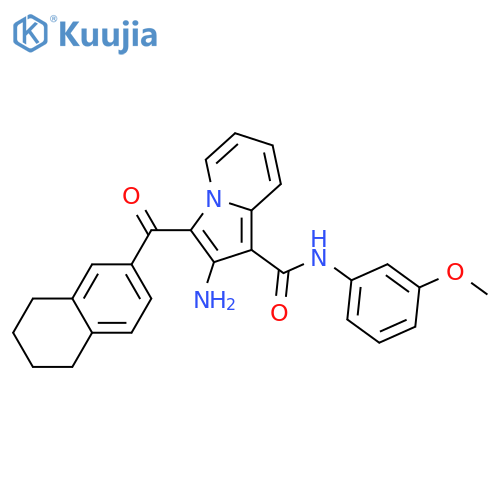

Cas no 903343-17-9 (2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide)

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

-

- インチ: 1S/C27H25N3O3/c1-33-21-10-6-9-20(16-21)29-27(32)23-22-11-4-5-14-30(22)25(24(23)28)26(31)19-13-12-17-7-2-3-8-18(17)15-19/h4-6,9-16H,2-3,7-8,28H2,1H3,(H,29,32)

- InChIKey: HXUHIECUFWFURF-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=CC(OC)=C2)=O)=C2N(C=CC=C2)C(C(C2=CC=C3C(=C2)CCCC3)=O)=C1N

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2633-0221-15mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-25mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-2mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-2μmol |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-3mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-40mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-10μmol |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-5μmol |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-20μmol |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2633-0221-20mg |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

903343-17-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide 関連文献

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamideに関する追加情報

Introduction to 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide (CAS No. 903343-17-9) and Its Emerging Applications in Chemical Biology

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide, identified by the CAS number 903343-17-9, represents a structurally complex and biologically intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indolizine core and aromatic substituents, exhibits a unique combination of chemical properties that make it a promising candidate for various therapeutic applications. The presence of a 5,6,7,8-tetrahydronaphthalene moiety in its structure contributes to its stability and potential bioactivity, while the amino and carboxamide functional groups provide sites for further derivatization and interaction with biological targets.

The synthesis of this compound involves multi-step organic transformations that highlight the sophistication of modern synthetic chemistry. The integration of 3-methoxyphenyl as a substituent not only enhances the lipophilicity of the molecule but also introduces potential binding interactions with biological receptors. This structural design aligns with the growing trend in drug discovery towards molecules that mimic natural scaffolds while incorporating novel functionalities to improve pharmacokinetic profiles.

In recent years, there has been a surge in research focused on indolizine derivatives due to their demonstrated efficacy in modulating various biological pathways. The indolizine scaffold is known for its ability to interact with proteins and enzymes involved in critical cellular processes, making it a valuable building block for drug development. Specifically, studies have shown that indolizine derivatives can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders.

The 5,6,7,8-tetrahydronaphthalene component of 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide adds an additional layer of complexity to its potential biological activity. This fused ring system is commonly found in natural products and has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. The tetrahydronaphthalene moiety can serve as a hydrophobic anchor that improves membrane permeability and target engagement.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological properties. For instance, the amino group can be acylated or alkylated to alter solubility and metabolic stability, while the carboxamide moiety provides a platform for peptidomimetic design. Such flexibility is crucial for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have further accelerated the discovery process for molecules like 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide. Molecular docking studies have revealed potential interactions with targets such as bromodomain-containing proteins (BDPs), which are implicated in neurodegenerative diseases and cancer. These virtual screening approaches have helped identify lead compounds that exhibit high binding affinity and selectivity.

In vitro studies have begun to elucidate the mechanistic basis of action for this compound. Preliminary data suggest that it may inhibit the activity of specific kinases by competing with ATP binding or by inducing conformational changes in the enzyme active site. Additionally, its ability to cross cell membranes suggests potential applications in topical formulations or oral delivery systems. These findings are particularly exciting given the challenges associated with developing kinase inhibitors that exhibit both potency and favorable pharmacokinetic profiles.

The role of 3-methoxyphenyl as a substituent has also been explored in detail. This aromatic group not only contributes to hydrophobic interactions but also engages in π-stacking interactions with biological targets. Such interactions are critical for maintaining binding affinity and have been exploited in the design of numerous successful drugs. The methoxy group further enhances solubility while reducing metabolic liability, making it an ideal candidate for further optimization.

As interest in structure-based drug design continues to grow, compounds like 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide are poised to play a pivotal role in next-generation therapeutics. Their unique structural features offer opportunities to address unmet medical needs by targeting disease-causing pathways with high precision. Ongoing research aims to refine synthetic methodologies and explore novel derivatives that may unlock even greater therapeutic potential.

The integration of interdisciplinary approaches—combining synthetic chemistry with computational modeling and biological testing—has been instrumental in advancing our understanding of this compound's properties. By leveraging these technologies, researchers can rapidly screen large libraries of analogs and identify promising candidates for further development. This iterative process is essential for translating laboratory discoveries into viable clinical candidates.

In conclusion,2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide (CAS No. 903343-17-9) stands out as a structurally sophisticated molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups and aromatic moieties makes it an attractive scaffold for drug development efforts aimed at modulating critical biological pathways. As research progresses,this compound is likely to continue inspiring innovative approaches to treating human diseases.

903343-17-9 (2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide) 関連製品

- 1361821-00-2(3,5-Bis(3,5-dichlorophenyl)-2-fluoropyridine)

- 2228584-68-5(2-(2-chloro-6-methoxyphenyl)ethanimidamide)

- 58-58-2(Puromycin dihydrochloride)

- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)

- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)

- 898781-10-7(1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one)

- 2229463-77-6(methyl 3-(1,3-dioxaindan-5-yl)-2-hydroxy-3-methylbutanoate)

- 122056-08-0(1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol)

- 2137639-81-5(2-Thiazolecarboxylic acid, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)-)

- 2034523-27-6(4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)